molecular formula C16H12F2N4O B2434117 1-(3-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866872-08-4

1-(3-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2434117
CAS RN: 866872-08-4
M. Wt: 314.296
InChI Key: MTXKETVMILLETM-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, also known as FFPTC, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the triazole family of compounds, which are known for their diverse range of biological activities. FFPTC has been found to exhibit promising properties in various areas of research, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Antitumor Activity

Triazole derivatives have been investigated for their antitumor properties. For instance, compounds synthesized from fluoro-phenyl groups and 1H-indazole-1-carboxamide structures have demonstrated inhibitory effects on cancer cell proliferation. These compounds, through various synthetic routes, have shown distinct effective inhibition on the proliferation of cancer cell lines, suggesting potential antitumor applications for similar triazole derivatives (Hao et al., 2017). This suggests that "1-(3-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" could also exhibit antitumor activity due to its structural similarities with researched compounds.

Antimicrobial and Antifungal Activities

Microwave-assisted synthesis of hybrid molecules containing fluoro-phenyl triazole units has been explored, with some compounds exhibiting good to moderate antimicrobial activity against various microorganisms. These activities include antiurease and antilipase activities, indicating the compound's potential in addressing microbial infections and related conditions (Başoğlu et al., 2013). Given the structural affinity, "1-(3-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" could similarly possess antimicrobial and antifungal properties.

Structural and Theoretical Studies

Research on triazole derivatives also extends to their structural characterization and theoretical studies, including X-ray crystallography and density functional theory (DFT) calculations. These studies provide insights into the intermolecular interactions, molecular conformations, and the effects of different substituents on the compound's stability and reactivity (Moreno-Fuquen et al., 2019). Such investigations are crucial for understanding the compound's behavior in biological systems and for designing derivatives with enhanced activity or specificity.

properties

IUPAC Name

1-(3-fluorophenyl)-N-(4-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4O/c1-10-15(16(23)19-13-7-5-11(17)6-8-13)20-21-22(10)14-4-2-3-12(18)9-14/h2-9H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXKETVMILLETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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